2-(Chloromethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(chloromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMFMZALCNUPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane carboxylic acid with chloromethylating agents under controlled conditions. For example, the reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the chloromethyl group on the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient chloromethylating agents and reaction conditions that ensure the safety and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group (-CHCl) undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Amines (e.g., NH) | Polar aprotic solvent (DMF), 60–80°C | 2-(Aminomethyl)cyclopropane-1-carboxylic acid | S2 displacement of Cl with NH |
| Thiols (e.g., HS-R) | Base (KCO), RT | 2-(Alkylthiolmethyl)cyclopropane-1-carboxylic acid | Thiolate ion attack at CHCl |
| Hydroxide (NaOH) | Aqueous ethanol, reflux | 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid | Hydrolysis via S1 or S2 pathways |
Key Observation : Steric hindrance from the cyclopropane ring slows substitution kinetics compared to linear analogs .
Elimination Reactions
Under strongly basic conditions (e.g., NaOEt), β-elimination occurs, forming conjugated dienes or ring-opened products:
The reaction proceeds via dehydrohalogenation, with the cyclopropane ring stabilizing the transition state through partial conjugation .
Carboxylic Acid Functionalization
The -COOH group participates in typical acid-derived reactions:
Esterification
Reaction with alcohols (R-OH) under acidic catalysis yields esters:
Decarboxylation
Thermal decarboxylation (150–200°C) produces CO and 2-(chloromethyl)cyclopropane:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes electrophilic or radical-initiated ring-opening:
Acid-Catalyzed Ring Expansion
In concentrated HSO, the ring expands to form γ-chloro-β,γ-unsaturated carboxylic acids:
\text{Cyclopropane} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_2=CH-CH(Cl)-COOH}
Radical Addition
With AIBN initiation, bromine adds across the ring:
Reduction Reactions
Selective reduction pathways depend on the reagent:
| Reagent | Target Group | Product |
|---|---|---|
| LiAlH | Carboxylic acid (-COOH) | 2-(Chloromethyl)cyclopropanemethanol |
| Pd/C, H | Chloromethyl (-CHCl) | 2-Methylcyclopropane-1-carboxylic acid |
Scientific Research Applications
2-(Chloromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives and other cyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)cyclopropane-1-carboxylic acid involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds with nucleophiles. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s solubility and reactivity in different environments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 2-(Chloromethyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives:
Key Observations:
- Electronic Effects: The chloromethyl group in the target compound acts as a leaving group, enabling nucleophilic substitution reactions, whereas cyano (-CN) substituents (e.g., trans/cis-2-cyanocyclopropanecarboxylic acids) increase polarity and participate in hydrogen bonding .
- Steric and Stereochemical Considerations: Cis/trans isomers (e.g., cyanocyclopropane derivatives) exhibit distinct biological activities due to spatial arrangement .
- Functional Group Diversity: The Boc-protected amino group in 1-(Boc-Amino)cyclopropanecarboxylic acid enhances stability in peptide coupling reactions, contrasting with the reactive chloromethyl group .
Stability and Handling
- Hydrolytic Sensitivity : The chloromethyl group may render the target compound prone to hydrolysis under acidic or basic conditions, unlike stable alkyl or aryl substituents .
Biological Activity
2-(Chloromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring a chloromethyl group and a carboxylic acid functional group, offers various biological activities, making it a candidate for further research in drug discovery and development.
- Chemical Formula : CHClO
- Molecular Weight : 134.56 g/mol
- IUPAC Name : (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylic acid
- CAS Number : 1779806-94-8
Synthesis
Several synthetic methods have been explored for producing this compound, emphasizing its accessibility for research and industrial applications. The compound can be synthesized through various reactions involving cyclopropanation techniques and chloromethylation processes, which are well-documented in the literature .
Initial studies suggest that this compound may interact with specific enzymes or receptors, influencing various biochemical pathways. The presence of the chloromethyl group potentially enhances its reactivity and binding affinity to biological targets.
Anticancer Properties
Research into the anticancer potential of this compound is emerging. For instance, related cyclopropane derivatives have shown promising results in inhibiting cancer cell proliferation. A study examining structurally similar compounds indicated that modifications to the cyclopropane ring could lead to enhanced anticancer activity, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary findings indicate that it could possess activity against various bacterial strains, although specific data on its efficacy remains limited. Further investigation into its interaction with bacterial enzymes may elucidate its potential as an antimicrobial agent .
Case Study 1: Anticancer Investigation
A recent investigation focused on the biological effects of newly derived alicyclic compounds, including those related to this compound. The study evaluated their cytotoxic effects on cancer cell lines and found that certain modifications led to significant inhibition of tumor growth, highlighting the need for further exploration of this compound's structure-activity relationship .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of various cyclopropane derivatives, including those with carboxylic acid functionalities. The results indicated that some derivatives exhibited strong inhibitory effects against pathogenic bacteria, suggesting that this compound could be a valuable lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid | 1824203-65-7 | Contains two chloromethyl groups |
| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Not specified | Contains both bromine and chloromethyl groups |
| Cyclopropanecarboxylic acid | 104-55-2 | Lacks halogen substitution |
Uniqueness : The presence of a single chloromethyl group alongside a carboxylic acid distinguishes this compound from other similar compounds. This specific arrangement enhances its reactivity and potential applications in synthesis and drug development.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(chloromethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclopropanation of allylic precursors using halocarbene intermediates. For example, γ-chlorobutyronitrile derivatives undergo base-mediated ring closure to form cyclopropane rings (e.g., potassium hydroxide in ethanol at 0–5°C) . Optimizing stoichiometry and temperature minimizes side reactions like hydrolysis of the chloromethyl group. Characterization via H/C NMR and IR confirms regioselectivity, with the chloromethyl group’s resonance at δ 3.8–4.2 ppm .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Stability assays involve incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. High-performance liquid chromatography (HPLC) monitors degradation products, such as cyclopropane ring-opening derivatives or decarboxylation byproducts. The chloromethyl group is prone to hydrolysis under alkaline conditions (pH > 10), requiring storage at 4°C in anhydrous solvents like THF .
Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?
- Methodology :
- NMR : H NMR distinguishes the chloromethyl (–CHCl) group (triplet, J = 6–8 Hz) from methyl or phenyl substituents. C NMR identifies the cyclopropane ring carbons (δ 15–25 ppm) and carboxylic acid carbon (δ 170–175 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral derivatives, by confirming bond angles and spatial arrangement .
Advanced Research Questions
Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution versus ring-opening reactions?
- Mechanistic Insight : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) but stabilizes the cyclopropane ring against thermal ring-opening. Density functional theory (DFT) calculations show that the electron-withdrawing carboxylic acid group increases ring strain (109.5° bond angles), making the cyclopropane susceptible to electrophilic attack at the chloromethyl position . Experimental validation involves kinetic studies using competing nucleophiles (e.g., NaN vs. NaSH) .
Q. What strategies mitigate racemization during asymmetric synthesis of chiral this compound derivatives?
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Rh with Josiphos ligands) direct cyclopropanation to achieve >90% ee. Polarimetric analysis and chiral HPLC (e.g., Chiralpak IA column) confirm enantiopurity. Racemization occurs above 60°C due to ring strain-induced bond rotation, necessitating low-temperature reactions .
Q. How do computational models predict the compound’s bioavailability and metabolic pathways?
- In Silico Analysis : Quantitative structure-property relationship (QSPR) models predict logP (~1.8) and solubility (2.1 mg/mL in water), indicating moderate membrane permeability. Molecular docking simulations (AutoDock Vina) suggest potential interactions with cytochrome P450 enzymes (e.g., CYP3A4), with metabolic pathways favoring oxidation of the chloromethyl group to a hydroxymethyl intermediate .
Q. What are the challenges in analyzing trace impurities in this compound using LC-MS, and how can they be resolved?
- Analytical Strategy : High-resolution LC-MS (Q-TOF) identifies impurities like cyclopropane-dicarboxylic acid (m/z 129.019) or dimeric byproducts. Solid-phase extraction (SPE) with C18 cartridges removes hydrophilic impurities. Method validation follows ICH guidelines, with detection limits of 0.1% w/w for major impurities .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports 65–70% yields for cyclopropane-carboxylic acids via halocarbene methods, while cites 50–55% yields for dichloro analogs. This discrepancy may arise from steric effects of the chloromethyl group versus bulkier substituents. Researchers should optimize reaction time and base strength (e.g., KOtBu vs. NaOH) .
- Stability in Protic Solvents : recommends anhydrous storage, but notes stability in aqueous buffers at pH 4–6. This suggests pH-dependent hydrolysis kinetics, requiring pH-specific stability protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
